molecular formula C22H18N2O2S B11296013 N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide

N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide

Cat. No.: B11296013
M. Wt: 374.5 g/mol
InChI Key: ICSNAHPXHXMFET-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxepine core, a thiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate electrophile.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated benzyl compound.

    Coupling of the Benzoxepine and Thiazole Units: The benzoxepine and thiazole units are coupled through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can bind to and inhibit the activity of specific enzymes involved in cellular processes.

    Modulating Signaling Pathways: The compound may affect signaling pathways, such as the STAT3 pathway, leading to changes in cell proliferation, differentiation, and survival.

    Inducing Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole ring but differs in the presence of a chloroacetamide group instead of a benzoxepine core.

    N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide: This compound features a methoxyphenoxy group, which imparts different chemical and biological properties.

Properties

Molecular Formula

C22H18N2O2S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-8-methyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H18N2O2S/c1-15-7-8-17-13-18(9-10-26-20(17)11-15)21(25)24-22-23-14-19(27-22)12-16-5-3-2-4-6-16/h2-11,13-14H,12H2,1H3,(H,23,24,25)

InChI Key

ICSNAHPXHXMFET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4

Origin of Product

United States

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